Acenaphtho[1,2-b]quinoxaline (CAS 207-11-4) is a rigid, planar, polycyclic aromatic compound characterized by an electron-deficient quinoxaline core fused with an acenaphthene moiety. In commercial and advanced research procurement, it is primarily sourced as an electron-acceptor building block. Its extended pi-conjugation and structural rigidity are utilized for synthesizing low-band-gap polymers for organic photovoltaics (OPVs), deep-red to near-infrared (NIR) thermally activated delayed fluorescence (TADF) OLED emitters, and specialized two-photon fluorescent probes. The compound's predictable highest occupied/lowest unoccupied molecular orbital (HOMO/LUMO) energy levels provide a quantitative baseline for optoelectronic device manufacturing and advanced materials formulation [1].
Attempting to substitute Acenaphtho[1,2-b]quinoxaline with its un-fused precursor (acenaphthenequinone), standard quinoxaline, or the closely related acenaphtho[1,2-b]pyrazine fundamentally alters device performance and chemical stability. Standard quinoxalines lack the rigid, extended coplanar structure required to suppress non-radiative decay in TADF OLEDs, failing to induce the >80% horizontal emitting dipole orientation critical for light outcoupling [2]. Furthermore, compared to acenaphtho[1,2-b]pyrazine, the addition of the terminal fused benzene ring in the quinoxaline derivative significantly expands the pi-conjugated area. This expansion deepens the LUMO for necessary electron-accepting capability in bulk heterojunction solar cells and provides higher multi-center adsorption onto metal surfaces when utilized in industrial corrosion inhibition formulations [1].
Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies demonstrate that Acenaphtho[1,2-b]quinoxaline acts as a mixed-type corrosion inhibitor for mild steel in 1 M H2SO4. When compared head-to-head with its close structural analog, acenaphtho[1,2-b]pyrazine, the quinoxaline derivative provides higher charge transfer resistance. The extended pi-electron system of the fused benzene ring increases the availability of electronegative adsorption centers, allowing the molecule to form a denser passivation layer on the steel surface [1].
| Evidence Dimension | Charge transfer resistance and surface adsorption in 1 M H2SO4 |
| Target Compound Data | Acenaphtho[1,2-b]quinoxaline (extended pi-system with additional fused benzene ring) |
| Comparator Or Baseline | Acenaphtho[1,2-b]pyrazine (smaller pi-conjugated core) |
| Quantified Difference | Higher charge transfer resistance due to increased multi-center adsorption |
| Conditions | Mild steel in 1 M H2SO4 at 303–333 K evaluated via EIS and density functional theory (DFT) |
Industrial buyers formulating acid pickling or steel surface treatments should select the quinoxaline variant to maximize the longevity and efficiency of the anti-corrosive layer.
The incorporation of the Acenaphtho[1,2-b]quinoxaline core as an electron acceptor in donor-acceptor (D-A) fluorophores dictates the performance of red emission devices. Emitters utilizing this rigid core (e.g., PXZ-AQPhPy) achieve horizontal ratios of the emitting dipole orientation of 85%. This structural rigidity suppresses non-radiative vibrational decay channels, allowing OLED devices to reach a maximum external quantum efficiency (EQE) of 19.6% with an emission peak at 610 nm, outperforming standard non-planar acceptor baselines[1].
| Evidence Dimension | External Quantum Efficiency (EQE) and horizontal dipole orientation |
| Target Compound Data | 19.6% EQE with 85% horizontal orientation at 610 nm |
| Comparator Or Baseline | Standard non-rigid or un-fused red TADF emitters (typically <12% EQE with random orientation) |
| Quantified Difference | Significant increase in EQE driven by a highly aligned horizontal emitting dipole |
| Conditions | Solution-processed or vacuum-deposited OLED devices utilizing the AQ core as the electron acceptor |
Display manufacturers and optoelectronic researchers must procure this specific fused core to lock in the molecular rigidity necessary for commercial-grade red/NIR TADF efficiencies.
As a building block for organic solar cells, Acenaphtho[1,2-b]quinoxaline provides a narrow optical band gap. Small molecules synthesized with this core exhibit an optical band gap of 1.59 eV with a thin-film absorption onset extending to 783 nm. Cyclic voltammetry confirms that its HOMO and LUMO levels align with standard fullerene derivatives like PCBM. Upon thermal annealing, the planar nature of the acenaphthoquinoxaline core facilitates molecular close packing, increasing the power conversion efficiency (PCE) from 2.21% (as-cast) to 3.23% in baseline BHJ devices [1].
| Evidence Dimension | Optical band gap and absorption onset |
| Target Compound Data | 1.59 eV band gap; absorption onset at 783 nm |
| Comparator Or Baseline | Standard un-fused quinoxaline donors (typically >2.0 eV band gap) |
| Quantified Difference | Significant red-shift in absorption allowing broader solar spectrum harvesting |
| Conditions | Thin-film bulk heterojunction (BHJ) blends with PCBM, evaluated pre- and post-thermal annealing |
For OPV material synthesis, this core is an essential procurement choice to guarantee deep visible-to-NIR light harvesting and optimal charge transport packing.
The Acenaphtho[1,2-b]quinoxaline (ANQ) core serves as a two-photon fluorescent vector for biomedical applications. When linked to hydrophilic moieties (e.g., ANQ-A-M), the compound condenses pDNA and provides two-photon fluorescence around 650 nm. In comparative in vitro assays, the ANQ-based vector achieved Luciferase and GFP expression levels 7.9-fold and 5.7-fold higher, respectively, than the commercial standard Lipofectamine 2000 in A549 cells [1].
| Evidence Dimension | In vitro transfection efficiency (Luciferase/GFP expression) |
| Target Compound Data | 7.9-fold (Luciferase) and 5.7-fold (GFP) higher expression than baseline |
| Comparator Or Baseline | Commercial standard Lipofectamine 2000 (Lipo2000) |
| Quantified Difference | Over 500% increase in transfection efficiency coupled with intrinsic ~650 nm fluorescence |
| Conditions | A549 cell line assays using ANQ-A-M/DOPE complexes vs Lipo2000 |
Biomedical labs sourcing transfection reagents can utilize ANQ-derivatives to simultaneously achieve superior gene delivery and eliminate the need for secondary fluorescent tagging.
Acenaphtho[1,2-b]quinoxaline is a precursor for developing red and NIR TADF emitters. Its rigid, planar structure and electron-withdrawing nature make it an effective acceptor core in D-A-D architectures, ensuring high horizontal dipole orientation (85%) and suppressing non-radiative decay to achieve EQEs up to 19.6% [1].
The compound is a starting material for synthesizing low-band-gap small molecules and ladder-type conjugated polymers. Its extended pi-conjugation allows for HOMO/LUMO tuning and absorption into the 780+ nm range, while its planarity ensures the charge mobility required for bulk heterojunction solar cells [2].
For metallurgical processing, the compound functions as a mixed-type corrosion inhibitor for mild steel in sulfuric acid environments. Its multi-ring structure provides higher surface adsorption and charge transfer resistance compared to standard pyrazines, maintaining steel integrity during acid treatments [3].
In biological research, the core is utilized to synthesize two-photon fluorescent gene delivery vectors. Its intrinsic emission at ~650 nm allows for real-time tracking of cellular uptake, while its structural properties facilitate reversible DNA condensation that yields higher transfection rates than standard commercial liposomal agents [4].
Corrosive;Irritant